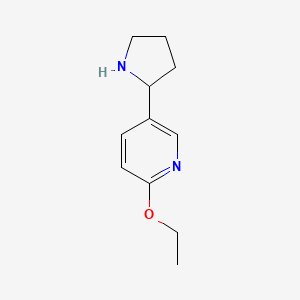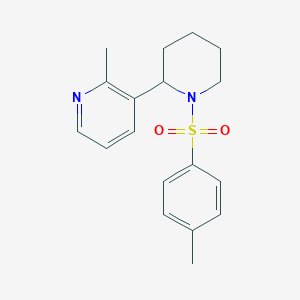
2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products . The addition of a tosyl group to the piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of the tosylated piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are preferred due to their efficiency, safety, and reduced waste production . The use of automated reactors and high-throughput screening techniques further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring or the tosyl group.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced pyridine or piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The piperidine ring provides structural stability and facilitates the compound’s entry into cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-2-yl)pyridine
- 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine
- Piperidine derivatives with various substituents
Uniqueness
2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosyl group, which enhances its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-8-10-16(11-9-14)23(21,22)20-13-4-3-7-18(20)17-6-5-12-19-15(17)2/h5-6,8-12,18H,3-4,7,13H2,1-2H3 |
InChI Key |
GSBFABYYJRLJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
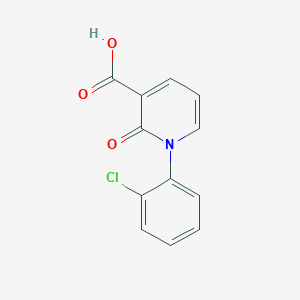

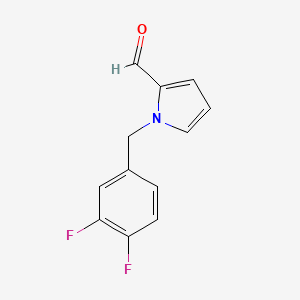

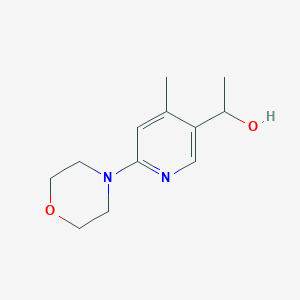

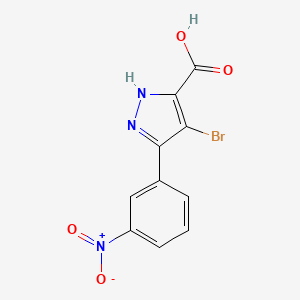
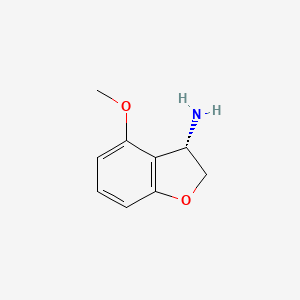
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)

